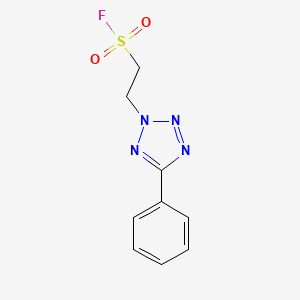

2-(5-phenyl-2H-tetrazol-2-yl)ethanesulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-phenyl-2H-tetrazol-2-yl)ethanesulfonyl fluoride is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes involved in many important physiological processes.

Applications De Recherche Scientifique

Synthesis of Tetrazolyl-Containing Drugs

Tetrazoles, including 5-phenyl-2H-tetrazol-2-yl derivatives, are used as active ingredients in modern medicines . For example, they are found in antihypertensive drugs (losartan), cephalosporin antibiotics (latamoxef), histamine receptor blockers (pemiroplast), and analgesics (alfentanil) .

Components of Energy-Saturated Systems

Tetrazoles are the most nitrogen-rich azoles and are used as components of energy-saturated systems . This makes them valuable in fields like rocket propellants and explosives.

Functional Materials

The high nitrogen content of tetrazoles also makes them useful in the creation of functional materials . These could include advanced polymers, coatings, and other materials with unique properties.

Inflammatory Processes

It has been found that ω - (5-phenyl-2 H -tetrazol-2-yl)alkyl-substituted glycine amides and related compounds can mediate the migration of leukocytes from the blood to inflamed tissue . This suggests potential applications in the treatment of inflammatory diseases.

Inhibition of Vascular Adhesion Protein-1 (VAP-1)

These compounds have been tested for inhibition of purified bovine plasma VAP-1 . VAP-1 is a protein that plays a role in the adhesion of white blood cells to the vascular endothelium, a key step in inflammation.

Cancer Treatment

Some 2H-Tetrazol-5-yl derivatives have shown significant cytotoxic effects against certain cancer cell lines . For example, compounds 6c and 6b showed a significant cytotoxic effect with the least IC 50 value of 8.47±0.09 µg/mL and 13.58±0.08 µg/mL respectively, which is almost close to the standard drug (7.60±0.13 µg/mL) due to the electron-withdrawing methoxy group .

Propriétés

IUPAC Name |

2-(5-phenyltetrazol-2-yl)ethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4O2S/c10-17(15,16)7-6-14-12-9(11-13-14)8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXUJHKVPSNZAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(N=N2)CCS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-phenyl-2H-tetrazol-2-yl)ethanesulfonyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2735479.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2735481.png)

![methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B2735489.png)